2-Chloro-3-(chloromethyl)-6-methoxypyridine

Catalog No.
S13466489
CAS No.
M.F
C7H7Cl2NO
M. Wt
192.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3-(chloromethyl)-6-methoxypyridine

Product Name

2-Chloro-3-(chloromethyl)-6-methoxypyridine

IUPAC Name

2-chloro-3-(chloromethyl)-6-methoxypyridine

Molecular Formula

C7H7Cl2NO

Molecular Weight

192.04 g/mol

InChI

InChI=1S/C7H7Cl2NO/c1-11-6-3-2-5(4-8)7(9)10-6/h2-3H,4H2,1H3

InChI Key

SLXWEJOLMGFFKB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)CCl)Cl

2-Chloro-3-(chloromethyl)-6-methoxypyridine is a chemical compound characterized by its pyridine ring substituted with chlorine and methoxy groups. Its molecular formula is C₇H₈Cl₂N O, and it has a molecular weight of approximately 195.05 g/mol. This compound features a chloromethyl group at the 3-position and a methoxy group at the 6-position of the pyridine ring, contributing to its unique reactivity and biological properties.

Typical of halogenated pyridines:

  • Nucleophilic Substitution: The chloromethyl group can be displaced by nucleophiles, leading to the formation of new carbon-nitrogen or carbon-carbon bonds.
  • Electrophilic Aromatic Substitution: The presence of the methoxy group enhances the electron density on the aromatic ring, facilitating electrophilic substitution reactions.
  • Cross-Coupling Reactions: This compound can be utilized in palladium-catalyzed reactions such as the Suzuki–Miyaura reaction, allowing for the formation of biaryl compounds.

2-Chloro-3-(chloromethyl)-6-methoxypyridine exhibits notable biological activities, particularly in agricultural applications. It serves as an intermediate in the synthesis of various pesticides and herbicides, demonstrating effectiveness against a range of pests and pathogens. The chlorinated pyridine derivatives are often evaluated for their potential as fungicides and insecticides, owing to their ability to disrupt biological processes in target organisms .

The synthesis of 2-Chloro-3-(chloromethyl)-6-methoxypyridine can be achieved through several methods:

  • Chlorination of 3-Methoxypyridine: Chlorination agents such as thionyl chloride or phosphorus oxychloride can be employed to introduce chlorine at specific positions on the pyridine ring.
  • Reactions with Chloromethylating Agents: The introduction of the chloromethyl group can be accomplished using reagents like chloromethyl methyl ether in the presence of bases under controlled conditions .
  • Multi-step Synthesis: Starting from simpler pyridine derivatives, sequential reactions involving alkylation and chlorination can yield the desired compound.

2-Chloro-3-(chloromethyl)-6-methoxypyridine finds applications primarily in:

  • Agricultural Chemicals: As an intermediate for synthesizing pesticides and herbicides.
  • Pharmaceuticals: Potentially serving as a building block for biologically active compounds.
  • Material Science: Utilized in developing specialty chemicals and polymers due to its reactive functional groups.

Studies have indicated that 2-Chloro-3-(chloromethyl)-6-methoxypyridine interacts with various biological targets, primarily enzymes involved in metabolic pathways of insects and fungi. Its effectiveness is often evaluated through bioassays that measure its impact on target organisms, providing insights into its mode of action and potential resistance mechanisms.

Several compounds share structural similarities with 2-Chloro-3-(chloromethyl)-6-methoxypyridine. Below is a comparison highlighting their unique features:

Compound NameStructureUnique Features
2-Chloro-4-(chloromethyl)pyridineStructureSimilar halogenated structure but different substitution pattern; used in similar applications.
2-Chloro-6-methoxypyridineStructureLacks the chloromethyl group; primarily used for different synthetic pathways.
3-ChloromethylpyridineStructureContains only one chlorine substituent; used in various organic synthesis reactions.

These comparisons illustrate how variations in substitution patterns influence reactivity and application potential, emphasizing the unique role of 2-Chloro-3-(chloromethyl)-6-methoxypyridine within this class of compounds.

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Exact Mass

190.9904692 g/mol

Monoisotopic Mass

190.9904692 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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